3-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride is a chemical compound with significant relevance in scientific research. Its IUPAC name is 3-amino-1-(3-methylpiperidin-1-yl)propan-1-one hydrochloride. The compound has the molecular formula and a molecular weight of 206.71 g/mol. It is primarily utilized in research settings due to its unique structural features and potential applications in various fields, including medicinal chemistry and organic synthesis.
The synthesis of 3-amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions.
Recent advancements in synthetic methodologies may also involve one-step synthesis techniques that streamline the process, allowing for higher efficiency and reduced reaction times.
The molecular structure of 3-amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride can be represented using various notations:
InChI=1S/C9H18N2O.ClH/c1-8-3-2-6-11(7-8)9(12)4-5-10;/h8H,2-7,10H2,1H3;1H
SKQOHRMFXORYOW-UHFFFAOYSA-N
CC1CCCN(C1)C(=O)CCN.Cl
These notations provide a standardized way to describe the compound's structure, facilitating communication among chemists and researchers.
The compound can participate in various chemical reactions typical of amino ketones:
These reactions highlight the compound's versatility as a building block in organic synthesis and its potential for creating more complex molecules.
The mechanism of action for 3-amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride primarily relates to its interaction with biological systems. While specific pathways are still under investigation, it is believed that:
Research into its pharmacological properties is ongoing, aiming to elucidate its potential therapeutic applications .
The physical properties of 3-amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride include:
Chemical properties include:
These properties are critical for handling and application in laboratory settings .
3-Amino-1-(3-methyl-1-piperidinyl)-1-propanone hydrochloride has several applications in scientific research:
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1